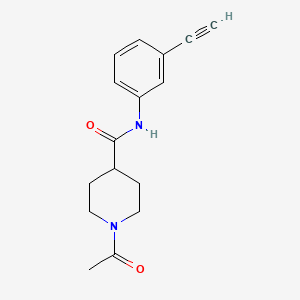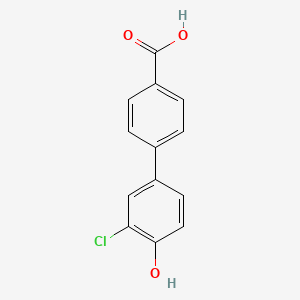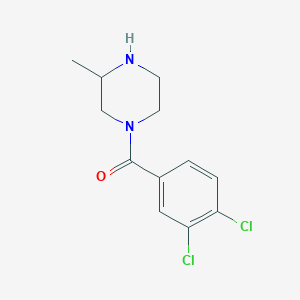![molecular formula C14H27N3O3 B6319494 tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate CAS No. 1303890-08-5](/img/structure/B6319494.png)
tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate” is a chemical compound with the CAS Number: 1305711-11-8 . It has a molecular weight of 299.41 . The compound is stored at room temperature and is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H29N3O3/c1-15(2,3)21-14(20)17(4)9-5-6-13(19)18-10-7-12(16)8-11-18/h12H,5-11,16H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.41 . It is stored at room temperature and is in the form of oil .Wissenschaftliche Forschungsanwendungen
Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate has been studied for its potential use in various scientific research applications. It has been used as a model compound for the study of carbamate hydrolysis and as a reagent for the synthesis of various compounds. It has also been used in the synthesis of peptides, amides, and other organic compounds. This compound has also been studied for its potential use as a drug delivery system and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is not fully understood. However, it is believed that the carbamate moiety of this compound is hydrolyzed by esterases in the body, releasing the active compound 4-aminopiperidine-1-yl-4-oxobutyl alcohol. This compound is then metabolized by the liver, releasing the active compound 4-aminopiperidine, which is then further metabolized to other metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a mild sedative effect in laboratory animals and to have a mild analgesic effect in humans. It has also been shown to possess anti-inflammatory and anti-allergic properties in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate for laboratory experiments include its high yield, its low toxicity, and its low cost. The limitations of using this compound for laboratory experiments include its low solubility in water, its sensitivity to light and air, and its potential to form toxic byproducts.
Zukünftige Richtungen
The potential future directions for tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate include its use as a drug delivery system, its use as a therapeutic agent, its use in the synthesis of peptides and amides, its use as a model compound for the study of carbamate hydrolysis, its use in the synthesis of other organic compounds, and its potential use in the development of new drugs. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is synthesized from the reaction of tert-butyl isocyanate with 4-aminopiperidine-1-yl-4-oxobutyl alcohol. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at room temperature. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid or trifluoroacetic acid, and the product is isolated by extraction with aqueous sodium bicarbonate. The yield of the reaction is generally high, and the product is a white solid.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-8-4-5-12(18)17-9-6-11(15)7-10-17/h11H,4-10,15H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZKPMUNZXCKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)


![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)
